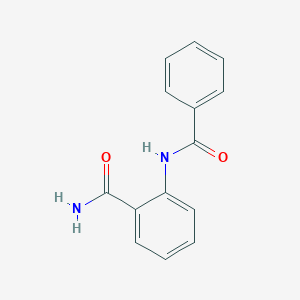

2-Benzamidobenzamide

描述

2-Benzamidobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group attached to an amino group, which is further connected to a benzamide moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamidobenzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using accessible and cost-effective starting materials. For instance, anthranylamide and propionic anhydride can be used as starting materials, with the hydrolysis of anthranylamide proceeding in an alkaline medium . The Schotten–Bauman acylation is carried out in this medium, making the process more environmentally friendly by eliminating hazardous solvents like benzene.

化学反应分析

Types of Reactions: 2-Benzamidobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions can occur, especially in the presence of strong electrophiles like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted benzamides or benzoylamino derivatives.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 2-Benzamidobenzamide derivatives in cancer therapy. For instance, derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines. One notable study demonstrated that certain derivatives exhibited significant anticancer activity against human lung cancer cells (A549), with an IC50 value of 10.88 ± 0.82 μg/mL for the most potent compound .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μg/mL) | Activity |

|---|---|---|---|

| 3c | A549 | 10.88 ± 0.82 | High |

| 3f | A549 | 37.23 ± 3.76 | Moderate |

Neuropsychiatric Disorders

This compound derivatives have also shown promise in treating neuropsychiatric disorders due to their anxiolytic properties. Research indicates that these compounds can modulate neurotransmitter systems, potentially leading to therapeutic effects similar to those of existing anxiolytics.

Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial for protecting DNA from oxidative damage. This property is particularly relevant in the context of diseases characterized by oxidative stress, including neurodegenerative diseases.

Inhibition of NF-kB Pathway

Research has indicated that N-substituted benzamides can inhibit the NF-kB signaling pathway, which is involved in cell survival and apoptosis regulation. This inhibition may enhance the efficacy of chemotherapeutic agents by preventing tumor cells from evading apoptosis .

Industrial Applications

In addition to its biological significance, this compound is utilized in various industrial processes:

- Polymer Production: The compound serves as a precursor in the synthesis of polymers.

- Stabilizers: It is used as a stabilizer in different chemical formulations, enhancing product longevity and performance.

Case Studies

- Overcoming Multidrug Resistance: A derivative of benzamide was studied for its ability to reverse multidrug resistance in cancer cells. The compound significantly increased the efficacy of standard chemotherapeutics by inhibiting the ABCG2 transporter, which is responsible for drug efflux in resistant cell lines .

- Molecular Docking Studies: Molecular docking analyses have been conducted to predict interactions between this compound derivatives and biological targets such as tyrosine kinases. These studies help elucidate mechanisms of action and guide further development of more potent derivatives .

作用机制

The mechanism of action of 2-Benzamidobenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress pathways, thereby exerting its antioxidant effects.

Pathways Involved: It modulates the activity of enzymes like superoxide dismutase and catalase, which play crucial roles in mitigating oxidative damage.

相似化合物的比较

2-Benzamidobenzamide can be compared with other benzamide derivatives:

生物活性

2-Benzamidobenzamide, a compound belonging to the benzamide family, has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential applications of this compound, focusing on its enzyme inhibitory properties, antimicrobial activities, and implications in drug design.

This compound can be synthesized through various chemical pathways involving the reaction of benzoyl chloride with an appropriate amine. The structure can be confirmed using techniques such as NMR and NMR spectroscopy. The compound's molecular formula is CHNO, with a molecular weight of 228.26 g/mol.

Enzyme Inhibition Studies

A significant area of research on this compound involves its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : Studies indicate that this compound exhibits moderate inhibitory activity against AChE with IC50 values ranging from 33.1 to 85.8 µM. This suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibition is beneficial .

- Human Carbonic Anhydrases (hCA I and hCA II) : The compound has shown promising inhibitory activity against hCA I and hCA II, with Ki values reported between 4.07 nM to 37.16 nM . Such inhibition could be relevant in the treatment of glaucoma and other conditions linked to carbonic anhydrase activity.

Antimicrobial Activity

Research has demonstrated that benzamide derivatives, including this compound, possess significant antimicrobial properties:

- Fungicidal Activity : Compounds related to this compound have been tested against various fungal strains. For instance, certain derivatives exhibited up to 90.5% inhibition against Botrytis cinerea at concentrations as low as 50 mg/L . This suggests potential applications in agricultural settings as fungicides.

- Insecticidal Activity : Benzamides substituted with oxadiazole moieties have shown good insecticidal activities against mosquito larvae and other pests . These findings highlight the versatility of benzamides in pest control formulations.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of any new compound:

- Zebrafish Embryo Toxicity : Toxicity tests conducted on zebrafish embryos indicate that certain derivatives of benzamides exhibit varying levels of toxicity, which are essential for understanding their environmental impact and safety for non-target organisms .

Case Studies and Research Findings

-

Case Study on AChE Inhibition :

- A study focused on the structure-activity relationship (SAR) of benzamides indicated that modifications to the benzene ring significantly affect AChE inhibition potency. For example, substituents at specific positions enhanced inhibitory effects, suggesting pathways for developing more potent inhibitors .

- Clinical Relevance :

Data Tables

属性

IUPAC Name |

2-benzamidobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-13(17)11-8-4-5-9-12(11)16-14(18)10-6-2-1-3-7-10/h1-9H,(H2,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISHWAKQUGSWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351513 | |

| Record name | 2-(benzoylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18543-22-1 | |

| Record name | 2-(benzoylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。